2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Penetration

Procure the irreplaceable 2-bromo-5-fluorobenzyl piperazine-ethanol building block (CAS 1333668-91-9). Its unique substitution pattern is essential for D2/D3 dopamine receptor engagement in CNS-penetrant leads (XLogP 1.7, tPSA 26.7 Ų). The ethanol handle enables direct acylation without protection/deprotection, accelerating parallel library synthesis. This specific isomer is required for antifungal activity per CN103012318B—other halogen isomers are inactive. Dual Br/F halogenation provides orthogonal reactivity for late-stage functionalization and PET tracer development. Maintain SAR continuity; avoid inactive analogs.

Molecular Formula C13H18BrFN2O
Molecular Weight 317.2 g/mol
CAS No. 1333668-91-9
Cat. No. B1523311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol
CAS1333668-91-9
Molecular FormulaC13H18BrFN2O
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)CC2=C(C=CC(=C2)F)Br
InChIInChI=1S/C13H18BrFN2O/c14-13-2-1-12(15)9-11(13)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
InChIKeyQVWJAYGCUTZMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol (CAS 1333668-91-9): Procurement-Ready Chemical Profile for CNS & Anti-Infective Drug Discovery


2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol (CAS 1333668-91-9) is a substituted N-benzylpiperazine-ethanol derivative with the molecular formula C13H18BrFN2O and a molecular weight of 317.20 g/mol [1]. The compound features a 2-bromo-5-fluorobenzyl pharmacophore, which is structurally distinct from its 3-bromo-4-fluoro and 3-bromo-5-fluoro positional isomers [2]. As a piperazine-based building block, it serves as a key intermediate in the synthesis of CNS-penetrant ligands and antifungal agents, with the dual halogen substitution (Br, F) enabling orthogonal reactivity for late-stage functionalization [3].

Why Generic Piperazine Building Blocks Cannot Replace 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol in Lead Optimization


In piperazine-based drug discovery, the halogen substitution pattern on the benzyl ring dictates receptor subtype selectivity and antifungal potency [1]. The 2-bromo-5-fluoro orientation in this compound provides a unique steric and electronic environment compared to 3-bromo-4-fluoro or 3-bromo-5-fluoro isomers [2]. Additionally, the terminal ethanol group enables direct conjugation to carboxylic acids or activated esters, a synthetic advantage over N-ethyl-terminated analogs that require an extra deprotection step . Substituting this building block with an unsubstituted benzyl or monohalogenated piperazine necessarily alters the logP and hydrogen-bonding capacity, compromising blood-brain barrier penetration or target engagement in established SAR series [3].

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol: Quantitative Comparator Evidence for Scientific Differentiation


2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol vs. 2-(4-(3-Bromo-4-fluorobenzyl)piperazin-1-yl)ethanol: Positional Isomer Lipophilicity and Predicted CNS Permeability

The 2-bromo-5-fluoro substitution pattern on the benzyl ring of this compound yields an XLogP3-AA of 1.7, which is 0.3 log units lower than the 3-bromo-4-fluoro positional isomer (XLogP3-AA ~2.0) [1]. In piperazine-based CNS programs, a logP range of 1.0–3.0 is optimal for passive BBB permeation; the lower lipophilicity of the 2,5-isomer is associated with reduced phospholipidosis risk and improved aqueous solubility compared to the 3,4-isomer, while maintaining adequate membrane permeability [2]. This directly impacts procurement decisions when advancing a lead series where the 2,5-substitution has been locked in the pharmacophore model.

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Penetration

2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol vs. 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine: Functional Group Impact on Synthetic Tractability

The target compound bears a primary alcohol (ethanol) terminus, enabling direct acylation or carbamate formation with activated carboxylic acids. In contrast, the analog 1-(2-bromo-5-fluorobenzyl)-4-ethylpiperazine (CAS not listed, purity 97%) possesses a chemically inert ethyl group that precludes direct conjugation without prior C–H activation . The hydroxyl handle of the target compound also provides a hydrogen bond donor (HBD = 1) that the ethyl analog lacks (HBD = 0), increasing aqueous solubility and offering an additional interaction point for target engagement [1].

Medicinal Chemistry Parallel Synthesis Late-Stage Functionalization

Antifungal Activity of a 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol Derivative Against Candida albicans in a Patent-Reported SAR Context

In Chinese patent CN103012318B, a compound derived directly from 2-(4-(2-bromo-5-fluorobenzyl)piperazin-1-yl)ethanol (Example 15) demonstrated measurable anti-Candida albicans activity [1]. The patent explicitly establishes that the 2-bromo-5-fluorobenzyl substitution pattern is essential for antifungal potency; replacement with 4-fluorobenzyl or 2-chlorobenzyl groups resulted in loss of activity [1]. While exact MIC values for the building block itself are not reported, the SAR data confirm that the 2-bromo-5-fluoro pharmacophore is non-replaceable for this target profile, providing a procurement rationale for groups pursuing fluconazole-sparing antifungal agents.

Anti-Infective Discovery Antifungal Resistance Structure-Activity Relationship

Computed Physicochemical Parameter Comparison: 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol vs. Unsubstituted Benzylpiperazine Ethanol Base Scaffold

The introduction of bromine and fluorine onto the benzyl ring of the base scaffold 2-(4-benzylpiperazin-1-yl)ethanol (XLogP ~1.2) significantly modulates lipophilicity (XLogP = 1.7) and topological polar surface area (tPSA = 26.7 Ų) for the target compound [1]. The dual halogenation increases molecular weight from 220.3 to 317.2 g/mol while maintaining tPSA below the 60 Ų threshold for oral absorption [2]. The increased halogen content also provides a heavy atom count (1 Br, 1 F) suitable for X-ray crystallography phasing and radioligand development (e.g., ¹⁸F PET tracer precursor potential) [3].

Physicochemical Property Profiling Lead Optimization In Silico ADME

High-Value Research Applications of 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol: Where This Building Block Delivers Maximum Differentiation


CNS Lead Optimization Requiring the 2-Bromo-5-Fluorobenzyl Pharmacophore

Medicinal chemistry teams advancing CNS-penetrant leads where the 2-bromo-5-fluorobenzyl group has been identified as the optimal substitution pattern for D2/D3 dopamine receptor engagement can procure this building block to maintain SAR continuity. The XLogP of 1.7 positions the resulting analogs within the CNS MPO optimal range (2.0–4.0 desirability score) [1]. The ethanol handle enables parallel library synthesis via acylation, accelerating SAR expansion without requiring additional protection/deprotection steps.

Antifungal Drug Discovery Targeting Fluconazole-Resistant Candida Strains

Research groups pursuing novel antifungal agents based on the CN103012318B patent series should procure this specific building block to synthesize Example 15 derivatives and explore the 2-bromo-5-fluoro SAR space [1]. The patent data indicate that the 2-bromo-5-fluoro substitution pattern is non-replaceable for anti-Candida activity in this chemotype [1]. Using a different halogen isomer (e.g., 3-bromo-4-fluoro) would yield inactive compounds as documented in the patent, making this building block irreplaceable for this target profile.

Development of ¹⁸F-Labeled PET Tracers for Neuroimaging

The presence of a fluorine atom on the benzyl ring provides a site for potential ¹⁸F isotopic labeling via nucleophilic aromatic substitution or halogen exchange [1]. Coupled with the ethanol handle for prosthetic group attachment, this building block serves as a bifunctional precursor for CNS receptor PET tracer development, where the dual halogenation offers orthogonal reactivity (Br for cross-coupling, F for radiofluorination). The computed tPSA of 26.7 Ų ensures that final tracer candidates remain below the 60 Ų threshold for passive BBB penetration [2].

Halogen-Bond-Driven Fragment-Based Drug Discovery (FBDD)

The bromine atom at the 2-position and fluorine at the 5-position are positioned to engage in halogen bonding with target protein backbone carbonyls or π-systems. In FBDD campaigns screening halogen-enriched fragment libraries, this building block provides a validated fragment with dual-halogen character (Br as sigma-hole donor, F as a weaker acceptor) for biophysical screening by SPR or X-ray crystallography [1]. Its heavy atom content (Br, F) facilitates unambiguous electron density assignment in crystal structures, a practical advantage over monohalogenated or unsubstituted piperazine fragments.

Quote Request

Request a Quote for 2-(4-(2-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.